molecular formula C7H14ClN3O B1440425 N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1185295-15-1

N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No. B1440425
CAS RN: 1185295-15-1
M. Wt: 191.66 g/mol
InChI Key: MVCRTJIBYKYAII-UHFFFAOYSA-N
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Description

N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (also known as N-methyl-1-propyloxadiazol-5-ylmethanamine hydrochloride, or NMOPH) is an organic compound which is used as a reagent in organic synthesis. It is a colorless, crystalline solid, soluble in water and alcohols, and has a melting point of 218-219°C. NMOPH has a wide range of applications in organic synthesis, including the synthesis of heterocyclic compounds, peptides and proteins, polymers, and pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization

N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound within the oxadiazole family, known for its diverse applications. Research has focused on synthesizing novel oxadiazole derivatives, including those similar to N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride. For instance, Vishwanathan and Gurupadayya (2014) synthesized a series of novel oxadiazole derivatives from benzimidazole, highlighting the chemical versatility of oxadiazole compounds in various configurations (Vishwanathan & Gurupadayya, 2014).

Antimicrobial and Antifungal Activities

Oxadiazole derivatives, similar to N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, have been explored for their potential antimicrobial properties. Kapadiya et al. (2020) synthesized and evaluated a new series of 1,3,4-oxadiazole bearing Schiff base moiety for their in vitro antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Kapadiya et al., 2020).

Nematocidal and Insecticidal Properties

Compounds in the oxadiazole family have been studied for their potential applications in agriculture, particularly in controlling pests. Liu et al. (2022) reported on the design, synthesis, and evaluation of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety for their nematocidal activities. This research demonstrates the potential for these compounds to serve as lead compounds in developing new nematicides (Liu et al., 2022). Similarly, Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities, indicating the potential of these compounds in pest management (Qi et al., 2014).

Photochemical Synthesis and Applications

The photochemical behavior of oxadiazole compounds has also been investigated. Buscemi et al. (2005) explored the reaction of fluorinated 1,2,4-oxadiazoles, like N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, in the presence of methylamine or propylamine. The study highlighted the synthesis of fluorinated 1-methyl- or 1-propyl-1,2,4-triazole via irradiation, showcasing the photochemical properties of oxadiazole derivatives (Buscemi et al., 2005).

properties

IUPAC Name

N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-3-4-6-9-7(5-8-2)11-10-6;/h8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCRTJIBYKYAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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